![molecular formula C8H7BrN2 B1290216 6-Brom-1-methyl-1H-benzo[D]imidazol CAS No. 53484-16-5](/img/structure/B1290216.png)

6-Brom-1-methyl-1H-benzo[D]imidazol

Übersicht

Beschreibung

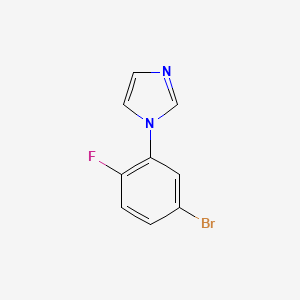

6-Bromo-1-methyl-1H-benzo[D]imidazole (6-Br-1-Me-BI) is a heterocyclic aromatic compound, which is a member of the imidazole family. It is a synthetic compound that has been widely used in the scientific community for various research applications. 6-Br-1-Me-BI is a versatile compound, which can be used in a variety of laboratory experiments, including synthesis and chemical reactions. It has been used in the synthesis of other compounds, and has been found to possess a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Therapeutisches Potenzial

Imidazol, die Kernstruktur von “6-Brom-1-methyl-1H-benzo[D]imidazol”, besitzt ein breites Spektrum an chemischen und biologischen Eigenschaften . Die Derivate von Imidazol zeigen verschiedene biologische Aktivitäten, wie z.B. antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .

Synthese von substituierten Imidazolen

Die regioselektive Synthese von substituierten Imidazolen, wie z.B. “this compound”, hat in letzter Zeit Fortschritte gemacht . Diese Heterocyclen sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Alltagsanwendungen verwendet werden .

Anti-Tuberkulose-Aktivität

Verbindungen, die aus 2-((1H-imidazol-1-yl)methyl)-6-substituierten-5-fluor-1H-benzo[d]imidazol synthetisiert wurden, wurden auf ihre antituberkulare Aktivität gegen den Mycobacterium-tuberkulose-Stamm untersucht .

Blockierung der AQ-Signalempfang

Verbindungen, die “this compound” ähneln, wurden in der pharmakologischen Blockierung des AQ-Signalempfangs auf Ebene von PqsR eingesetzt . Dies führt zu einer reduzierten Transkription der pqsA-lux-Gene und letztendlich zu einer Reduktion des Lumineszenz-Ablesens .

Wirkmechanismus

Target of Action

6-Bromo-1-methyl-1H-benzo[D]imidazole is a unique chemical compound that has been found to interact with key kinases such as EGFR, HER2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, division, and death.

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This interaction leads to changes in the signaling pathways regulated by these kinases, potentially altering cellular processes.

Biochemical Pathways

Inhibition of these kinases can disrupt these pathways, leading to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of 6-Bromo-1-methyl-1H-benzo[D]imidazole’s action are likely to be diverse, given its interaction with multiple kinases. One potential effect is the induction of cell cycle arrest and apoptosis in cancer cells, as suggested by the compound’s ability to inhibit key kinases involved in cell growth and division .

Action Environment

The action, efficacy, and stability of 6-Bromo-1-methyl-1H-benzo[D]imidazole can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. It is recommended to store the compound in a dark place, sealed, and at room temperature .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Bromo-1-methyl-1H-benzo[D]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 6-Bromo-1-methyl-1H-benzo[D]imidazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it can interfere with cell cycle progression, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, 6-Bromo-1-methyl-1H-benzo[D]imidazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target protein, affecting its function. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1-methyl-1H-benzo[D]imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 6-Bromo-1-methyl-1H-benzo[D]imidazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

6-Bromo-1-methyl-1H-benzo[D]imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound may undergo biotransformation, leading to the formation of active or inactive metabolites that contribute to its overall biochemical effects .

Transport and Distribution

The transport and distribution of 6-Bromo-1-methyl-1H-benzo[D]imidazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it may preferentially accumulate in certain tissues or organs .

Subcellular Localization

6-Bromo-1-methyl-1H-benzo[D]imidazole exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

6-bromo-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXJAGXUNYFXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634809 | |

| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-16-5 | |

| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

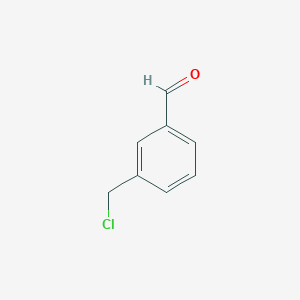

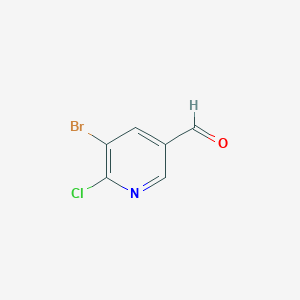

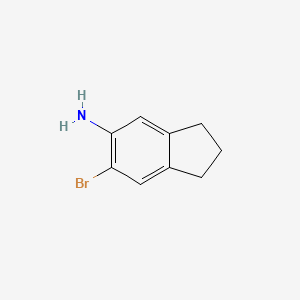

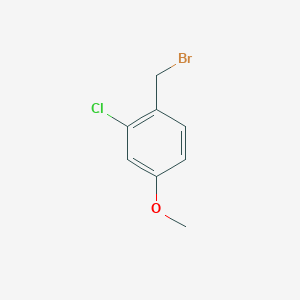

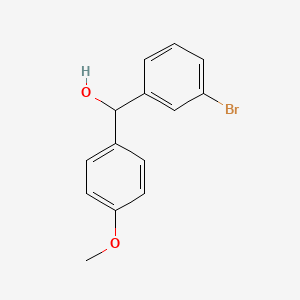

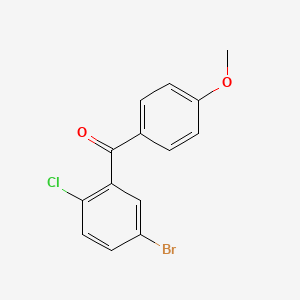

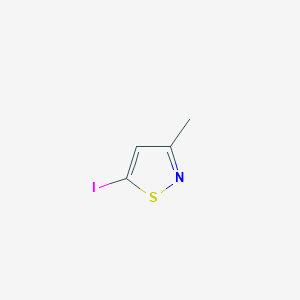

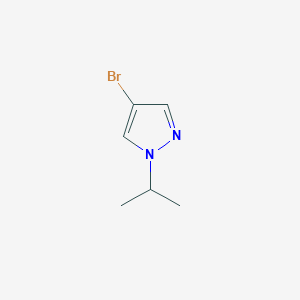

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)

![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)